molecular formula C10H14N2O6 B1206207 Imidazoleacetic acid riboside CAS No. 29605-99-0

Imidazoleacetic acid riboside

Cat. No.: B1206207
CAS No.: 29605-99-0
M. Wt: 258.23 g/mol
InChI Key: AHPWEWASPTZMEK-PEBGCTIMSA-N
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Description

Mechanism of Action

Imidazoleacetic acid riboside acts at imidazol(in)e receptors . It is present in brain and tissue extracts, neurons of brainstem areas, and within synaptosome-enriched fractions of the brain where its release is Ca2 -dependent . It produces I-R-linked effects in vitro (e.g., arachidonic acid and insulin release) that are blocked by relevant antagonists .

Safety and Hazards

According to the safety data sheet, imidazoleacetic acid riboside is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Imidazoleacetic acid riboside is a putative neurotransmitter/modulator and an endogenous regulator of sympathetic drive, notably systemic blood pressure . It is particularly prevalent in regions that are involved in blood pressure control . Future research may focus on its role as a neuroregulator acting via I-Rs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazoleacetic acid riboside typically involves the ribosylation of imidazoleacetic acid. This process can be achieved through enzymatic or chemical methods. The chemical synthesis often involves the use of ribose or ribose derivatives under acidic or basic conditions to facilitate the formation of the glycosidic bond between the ribose and imidazoleacetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Imidazoleacetic acid riboside can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various this compound derivatives, which may have different biological activities and properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ribosylated structure, which allows it to interact with specific receptors and modulate physiological processes in a way that its non-ribosylated counterparts cannot. This makes it a valuable compound for studying the role of ribosylation in biological systems and for developing targeted therapies .

Properties

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPWEWASPTZMEK-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183789
Record name Ribosylimidazole acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazoleacetic acid riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29605-99-0
Record name Imidazoleacetic acid riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29605-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribosylimidazole acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribosylimidazole acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazoleacetic acid riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of imidazoleacetic acid riboside in the context of histamine metabolism?

A: this compound is a major metabolite of histamine. Studies using radiolabeled histamine in rats and mice revealed that imidazoleacetic acid and its riboside are the primary metabolic products retained in tissues. [] This suggests a role for this riboside in histamine clearance and potentially in regulating histamine levels within specific tissues.

Q2: How is this compound formed in the body?

A: this compound is generated through a metabolic pathway involving histamine. Histamine is first converted to imidazoleacetic acid, which then undergoes ribosylation to form this compound. [, ] The exact enzymes and mechanisms involved in this ribosylation step require further investigation.

Q3: What evidence supports the presence of this compound in tissues?

A: Research has confirmed the existence of this compound within tissues, specifically in rats. [, , ] This finding suggests a potential physiological role beyond simply being a urinary excretion product.

Q4: Can this compound be used to study ribose synthesis?

A: Yes, this compound has proven to be a valuable tool for investigating ribose synthesis. Administering imidazoleacetic acid to rats leads to increased urinary excretion of its riboside. [, , , ] By analyzing the labeled ribose incorporated into this compound, researchers can gain insights into the pathways of ribose production in vivo. This method offers a less cumbersome alternative to isolating ribose from nucleic acids or coenzymes. []

Q5: How does ribose synthesis differ between species like rats and humans?

A: Studies using this compound revealed key differences in ribose synthesis pathways between rats and humans. While the non-oxidative reactions of the pentose phosphate pathway appear to dominate in rats, human tissues seem to favor the oxidative branch for ribose production. [] This highlights the importance of considering species-specific variations when studying metabolic pathways.

Q6: What analytical techniques are employed to study this compound?

A: Various analytical methods are utilized to isolate, identify, and quantify this compound. These include ion exchange chromatography, [] isotope dilution techniques, [, ] and autoradiography. [] These methods allow researchers to track the fate of labeled precursors and determine the metabolic products generated.

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